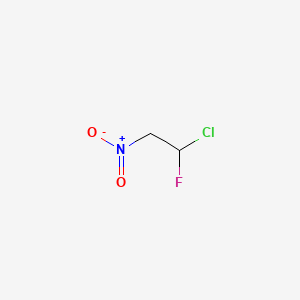

2-Chloro-2-fluoro-nitroethane

Description

Historical Context of Nitroalkane Chemistry Development

The journey into the world of nitroalkanes began in the 19th century with the pioneering work of German chemist Victor Meyer. In 1872, Meyer reported the synthesis of nitroalkanes from the reaction of alkyl iodides with silver nitrite (B80452), a discovery that laid the foundation for this entire class of organic compounds. acs.org This initial breakthrough was followed by further investigations into their properties and reactions. For instance, the Victor Meyer test, developed in 1875, utilized the differential reactivity of primary, secondary, and tertiary nitroalkanes with nitrous acid to distinguish between different classes of alcohols. google.com Throughout the 20th century, the understanding of nitroalkane chemistry deepened, with the elucidation of key reactions such as the Henry reaction (nitro-aldol reaction) discovered by Louis Henry in 1895, and the Nef reaction, which converts a nitroalkane to a carbonyl compound. prepchem.comacs.orggoogle.com These fundamental discoveries have paved the way for the extensive use of nitroalkanes in modern organic synthesis.

Academic Significance of Halogenated Nitroalkanes in Synthetic Organic Chemistry

The introduction of halogen atoms onto the nitroalkane framework significantly modifies the electronic properties and reactivity of the molecule, making halogenated nitroalkanes particularly valuable synthons in organic chemistry. wuxiapptec.comwho.int The strong electron-withdrawing nature of both the nitro group and the halogens activates the α-carbon, making it susceptible to nucleophilic attack and facilitating a range of chemical transformations. epa.gov This enhanced reactivity allows for their use in the construction of complex molecular architectures and the synthesis of various functionalized compounds. nih.govdtic.milresearchgate.net

Halogenated nitroalkanes serve as precursors to a wide array of other functional groups. For example, the nitro group can be reduced to an amine, while the halogen atoms can be substituted or eliminated to introduce further molecular diversity. dtic.mil This versatility has led to their application in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. nih.govuni-ulm.de The ability to introduce both a nitrogen-containing functional group and a halogen in a single building block offers a strategic advantage in multistep synthetic sequences. mdpi.comgoogle.comwhiterose.ac.uk

Specific Research Focus on 2-Chloro-2-fluoro-nitroethane within the Broader Halogenated Nitroalkane Class

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-1-fluoro-2-nitroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClFNO2/c3-2(4)1-5(6)7/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDNZZPDVDAAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 2 Fluoro Nitroethane and Analogues

Direct Halogenation and Nitration Approaches

Direct introduction of halogen and nitro functionalities onto an alkane or alkene backbone is a primary strategy for synthesizing compounds like 2-Chloro-2-fluoro-nitroethane. This section delves into the mechanistic aspects of electrophilic fluorination, regioselective chlorination, and various nitration techniques.

Mechanistic Investigations of Electrophilic Fluorination on Nitro Compounds

Electrophilic fluorination provides a valuable alternative to traditional nucleophilic methods for creating carbon-fluorine bonds. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond have become the preferred choice due to their stability, safety, and cost-effectiveness compared to elemental fluorine or reagents with oxygen-fluorine bonds. wikipedia.org Common electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.org

The precise mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2 and single-electron transfer (SET) pathways. wikipedia.org Recent studies have highlighted the role of solvents in activating these fluorinating reagents. For instance, nitromethane (B149229) has been shown to act as a Lewis base, activating electrophilic fluorinating agents and stabilizing carbocation intermediates, which is crucial for the success of the fluorination reaction. chinesechemsoc.org This activation method has proven to be versatile, enabling various electrophilic fluorination reactions under mild conditions with high regioselectivity. chinesechemsoc.org

Mechanistic studies on the fluorination of glycals using Selectfluor have provided further insights. It was found that Selectfluor adds in a syn manner to the glycal, forming a 1-[TEDA-CH2Cl]-2-fluoro saccharide intermediate which then anomerizes. acs.org The use of a hypersensitive radical probe in these studies did not yield any products characteristic of a radical process, suggesting that a single electron transfer is unlikely to occur during the initial attack of the glycal on Selectfluor. acs.org

Regioselective Introduction of Chlorine Atoms

Achieving regioselectivity in the chlorination of organic molecules is a significant synthetic challenge. The nature of the substrate and the chlorinating agent, along with the reaction conditions, play a crucial role in determining the position of chlorine introduction.

For instance, in the synthesis of N-(substituted-aryl) nitrones, the choice of chlorinating reagent, such as trichloroacetyl chloride, oxalyl chloride, or thionyl chloride, dictates whether hydroxylation or chlorination occurs on the aryl ring. gavinpublishers.comgavinpublishers.com The regioselectivity is also influenced by the nature of the substituent on the aryl ring. gavinpublishers.comgavinpublishers.com This methodology provides a route to important industrial intermediates like 2-chloroanilines and 3-chloroanilines. gavinpublishers.com

In the case of anilines, organocatalysts have been employed to achieve highly ortho-selective chlorination. Secondary ammonium (B1175870) salts have been shown to be effective catalysts for this transformation. researchgate.net Similarly, a Lewis basic selenoether catalyst has been utilized for the efficient ortho-selective electrophilic chlorination of phenols. researchgate.net The synthesis of 2-chloro-6-nitrotoluene (B1664060) from o-nitrotoluene highlights the use of iron as a catalyst to direct the introduction of chlorine. prepchem.com However, the reaction can lead to the formation of dichlorinated byproducts, emphasizing the challenges in controlling regioselectivity. prepchem.com

Nitration Strategies for Halogenated Alkanes and Alkenes

Nitration, the introduction of a nitro group (NO2) into an organic compound, is a fundamental process in organic synthesis. unacademy.com When applied to halogenated alkanes and alkenes, various strategies can be employed, often involving radical or ionic mechanisms.

Vapor-phase nitration of alkanes at elevated temperatures using nitric acid or nitrogen tetroxide is a commercial method that proceeds via a radical mechanism. libretexts.org However, this method often results in a mixture of products. libretexts.org The addition of catalysts like oxygen and halogens can help control the product distribution by influencing the concentration of alkyl radicals. libretexts.org Vanadium-substituted Keggin-type phosphomolybdates have been shown to effectively catalyze the nitration of alkanes with nitric acid under milder conditions, yielding nitroalkanes as the major products. researchgate.net

A practical and economical method for the halo-nitration of alkenes involves the use of iron(III) nitrate (B79036) nonahydrate and a halogen salt. organic-chemistry.orgnih.gov This reaction proceeds through the thermal decomposition of iron(III) nitrate to generate nitrogen dioxide radicals, which add to the alkene. The resulting radical is then trapped by a halogen atom. organic-chemistry.orgnih.gov This method is applicable to a wide range of alkenes and offers a one-pot synthesis of nitroalkenes through subsequent elimination. organic-chemistry.org

Another approach involves the nitration–peroxidation of alkenes using tert-butyl nitrite (B80452) and tert-butyl hydroperoxide. acs.org This method allows for the introduction of both a nitro group and a peroxyl group across the double bond under mild conditions via a proposed radical pathway. acs.org

Carbon-Carbon Bond Formation Strategies

Building the carbon skeleton of 2-Chloro-2-fluoro-nitroethane and its analogues can be achieved through carbon-carbon bond-forming reactions involving nitroalkanes as key building blocks.

Metal-Catalyzed Alkylation and Arylation of Nitroalkanes

The direct C-alkylation of nitroalkanes has historically been challenging due to the competing O-alkylation pathway. nih.govthieme.de The use of transition metal catalysts has emerged as a powerful solution to this problem by shifting the reaction from a two-electron to a single-electron manifold, thereby favoring C-alkylation. nih.govdicp.ac.cn

Nickel-catalyzed methods have been particularly successful. A general method for the asymmetric C-alkylation of nitroalkanes using a nickel catalyst has been developed, allowing for the formation of enantioenriched β-nitroamides from α-bromoamides under mild conditions. nih.govdicp.ac.cn The proposed mechanism involves the formation of a Ni(I) nitronate, which then reacts with the alkyl halide via oxidative addition to form a Ni(III) species, followed by reductive elimination to yield the C-alkylated product. nih.govdicp.ac.cn Photoredox/nickel dual catalysis has further expanded the scope of this reaction to include secondary nitroalkanes. udel.edu

Copper-catalyzed systems have also proven effective. An efficient copper/oxalamide-catalyzed coupling of nitroalkanes with (hetero)aryl halides provides access to a diverse range of α-aryl substituted nitroalkanes. researchgate.netnih.gov This protocol is noted for its broad substrate scope and excellent functional group tolerance. researchgate.netnih.gov Palladium catalysis has also been instrumental in the α-arylation of nitroalkanes, including the arylation of aryl nitromethanes to form diaryl nitromethanes. nih.gov

Table 1: Overview of Metal-Catalyzed Alkylation and Arylation of Nitroalkanes

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Nickel/Ligand | Nitroalkanes, α-Bromoamides | β-Nitroamides | Asymmetric, high enantioselectivity. nih.govdicp.ac.cn |

| Photoredox/Nickel | Secondary Nitroalkanes, Alkyl Iodides | Tertiary Nitroalkanes | Tolerant of air and moisture. organic-chemistry.org |

| Copper/Oxalamide | Nitroalkanes, (Hetero)aryl Halides | α-Aryl Nitroalkanes | Broad substrate scope, high catalyst turnover. researchgate.netnih.gov |

Henry (Nitroaldol) Reactions of Fluorinated Nitro Compounds

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org This reaction is reversible and its products are valuable synthetic intermediates. wikipedia.org

When applied to fluorinated nitro compounds, the Henry reaction provides a route to β-fluoro-β-nitro alcohols. researchgate.net The reaction of fluorinated nitro compounds with various aromatic and aliphatic aldehydes has been reported. researchgate.net

The aza-Henry reaction, the addition of a nitroalkane to an imine, is a key method for the stereocontrolled synthesis of vicinal diamines. nih.gov The presence of a fluorine atom in the nitroalkane can influence the reaction rate and diastereoselectivity. In some cases, the inclusion of fluorine has been observed to attenuate the reaction rate. nih.gov Zirconium tetrachloride (ZrCl4) has been identified as an effective catalyst for the aza-Henry reaction between trifluoromethyl aldimines and nitroalkanes, leading to the formation of fluorinated β-nitro amines. rsc.org The reaction is significantly influenced by the trifluoromethyl group, with the anti-isomer being the major product. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Chloro-2-fluoro-nitroethane |

| N-fluorobenzenesulfonimide (NFSI) |

| Selectfluor |

| Nitromethane |

| Trichloroacetyl chloride |

| Oxalyl chloride |

| Thionyl chloride |

| 2-chloroanilines |

| 3-chloroanilines |

| 2-chloro-6-nitrotoluene |

| o-nitrotoluene |

| Nitric acid |

| Nitrogen tetroxide |

| Iron(III) nitrate nonahydrate |

| tert-butyl nitrite |

| tert-butyl hydroperoxide |

| β-nitroamides |

| α-bromoamides |

| α-aryl substituted nitroalkanes |

| (hetero)aryl halides |

| aryl nitromethanes |

| diaryl nitromethanes |

| β-fluoro-β-nitro alcohols |

| Zirconium tetrachloride (ZrCl4) |

| trifluoromethyl aldimines |

Stereoselective Synthesis of Fluorinated Nitroalkanes and Derivatives

Achieving control over the three-dimensional arrangement of atoms is a critical challenge in modern organic synthesis, particularly when dealing with molecules containing heteroatoms like fluorine and nitrogen.

Enantioselective Approaches for Fluorinated Nitro Systems

The enantioselective synthesis of fluorinated nitro compounds has seen significant advancements through the use of chiral catalysts. A key breakthrough has been the development of a chiral bifunctional Brønsted acid/base catalyst capable of promoting the addition of α-fluoro nitroalkanes to imines. nih.govnih.gov This method delivers β-amino-α-fluoro nitroalkanes with high levels of both diastereoselectivity and enantioselectivity. nih.govnih.gov The resulting products are valuable as the nitro group can be removed in a subsequent step, providing access to a wide range of enantioenriched β-fluoro amines. nih.govacs.org

The success of this approach hinges on the catalyst's ability to overcome the reduced acidity of α-fluoro nitroalkanes compared to their non-fluorinated counterparts. nih.gov By employing a more Brønsted basic ligand within the catalyst structure, the acid-weakening effect of the fluorine atom can be counteracted, leading to good conversion rates and high stereoselectivity. nih.gov This strategy has proven effective for various combinations of aryl and alkyl substituents on both the α-fluoro nitroalkane and the imine. nih.gov

Diastereodivergent Methodologies Influenced by Fluorine

The presence of a fluorine atom on a stereogenic center can have a profound and sometimes unexpected influence on the stereochemical outcome of a reaction. A remarkable example of this is the phenomenon of fluorine-induced diastereodivergence observed in the aza-Henry (nitro-Mannich) reaction. nih.govnih.govrsc.org While aza-Henry reactions typically yield anti-diastereomers, the introduction of a fluorine atom at the α-position of the nitroalkane can lead to a crossover in diastereoselection, favoring the formation of the much rarer syn-adducts. nih.govnih.gov

This diastereodivergence appears to be substrate-controlled, with a distinct hierarchy of substituent effects: Phenyl > Fluorine > Alkyl. nih.govresearchgate.net Specifically, when the α-fluoronitroalkane bears an alkyl substituent, the reaction often proceeds with high syn-selectivity. nih.gov In contrast, if an aryl group is also present at the α-position, the reaction reverts to the more common anti-selectivity, suggesting a dominant directing effect from the aromatic ring. nih.gov

Computational studies have shed light on the origins of this fluorine-induced diastereodivergence. nih.gov The unusual syn-selectivity is attributed to a network of non-covalent interactions, including a key secondary orbital interaction between the fluorine atom and the activated azomethine in the transition state. nih.gov This subtle electronic effect is powerful enough to override the steric factors that typically favor the anti-product.

Table 2: Fluorine-Induced Diastereodivergence in the aza-Henry Reaction

| α-Substituent on Nitroalkane | Diastereomeric Outcome | Key Influence | Reference |

|---|---|---|---|

| Aryl and Fluorine | anti-adduct | Dominant aryl group directing effect | nih.gov |

| Alkyl and Fluorine | syn-adduct | Fluorine-induced diastereodivergence | nih.govnih.gov |

| Non-fluorinated | anti-adduct | General trend for aza-Henry reactions | nih.gov |

Transformation of Nitrogen Functionalities to Nitro Groups in Halogenated Systems

The introduction of a nitro group can also be achieved by the transformation of other nitrogen-containing functionalities, such as amines and oximes. This approach is particularly useful when the halogen atoms are already incorporated into the molecular framework.

Oxidation Pathways of Amines and Oximes

The oxidation of primary amines and oximes represents a direct route to nitro compounds. wikipedia.org Various oxidizing agents have been developed for this purpose. For instance, primary amines can be oxidized to the corresponding nitro compounds using peracids like peroxytrifluoroacetic acid. studfile.net Tertiary amines attached to a tertiary carbon can be oxidized to tertiary nitroalkanes using potassium permanganate. hansrajcollege.ac.in

The oxidation of oximes provides another versatile pathway to nitroalkanes. nowgonggirlscollege.co.in Trifluoroperacetic acid has been shown to effectively oxidize both aldoximes and ketoximes to the corresponding primary and secondary nitro compounds, respectively. nowgonggirlscollege.co.in Sodium perborate (B1237305) in glacial acetic acid is another convenient reagent for this transformation. organic-chemistry.org

A particularly relevant method for the synthesis of halogenated nitro compounds involves a two-step sequence starting from an oxime. studfile.netsid.ir The oxime is first halogenated to form a gem-halonitroso intermediate. sid.ir This intermediate, often characterized by a transient blue color, is then oxidized in a subsequent step to the final gem-halonitro compound. sid.ir A variety of reagents can be used for both steps, including elemental chlorine or bromine for the initial halogenation, and nitric acid or hydrogen peroxide for the subsequent oxidation. studfile.net One-pot procedures using reagents like chlorine bleach (sodium hypochlorite) have also been developed, offering a simple and efficient method for converting oximes to gem-chloronitro compounds. sid.ir

Table 3: Oxidation of Amines and Oximes to Nitro Compounds

| Starting Material | Oxidizing Agent/Method | Product | Reference |

|---|---|---|---|

| Primary Amine | Peroxytrifluoroacetic acid | Nitroalkane | studfile.net |

| Tertiary Amine (on t-carbon) | Potassium permanganate | Tertiary Nitroalkane | hansrajcollege.ac.in |

| Aldoxime/Ketoxime | Trifluoroperacetic acid | Primary/Secondary Nitroalkane | nowgonggirlscollege.co.in |

| Oxime | Sodium perborate/acetic acid | Nitroalkane | organic-chemistry.org |

| Oxime | Halogenation then Oxidation | gem-Halonitroalkane | studfile.netsid.ir |

| Oxime | Chlorine bleach (NaOCl) | gem-Chloronitroalkane | sid.ir |

Computational and Theoretical Chemistry Approaches in Studying 2 Chloro 2 Fluoro Nitroethane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 2-chloro-2-fluoro-nitroethane, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. A conformational analysis would also be performed to identify the different spatial arrangements of the atoms (conformers) that can be interconverted by rotation about single bonds and to determine their relative energies. This would reveal the most stable conformer of the molecule.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For 2-chloro-2-fluoro-nitroethane, analysis of the HOMO and LUMO energy levels and their spatial distribution would provide insights into its reactivity. The HOMO location would indicate the site of nucleophilic attack (electron donation), while the LUMO location would indicate the site of electrophilic attack (electron acceptance). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.

Analysis of Molecular Electrostatic Potential (MEP) for Reaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. For 2-chloro-2-fluoro-nitroethane, the MEP map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. This would help in understanding its intermolecular interactions.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. For 2-chloro-2-fluoro-nitroethane, these calculations would predict the frequencies and intensities of the vibrational modes corresponding to the stretching, bending, and twisting of its chemical bonds. These theoretical spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign the observed spectral bands to specific molecular motions.

Molecular Dynamics Simulations for Elucidating Reaction Mechanisms and Pathways

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations of 2-chloro-2-fluoro-nitroethane could be used to explore its conformational dynamics and to simulate its behavior in different solvents. Furthermore, MD simulations, particularly with quantum mechanics/molecular mechanics (QM/MM) methods, could be employed to model reaction pathways and determine the energy barriers for various chemical transformations involving this compound, providing a deeper understanding of its reaction mechanisms.

Theoretical Studies of Thermochemical Properties and Stability

Theoretical calculations can provide valuable data on the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. For 2-chloro-2-fluoro-nitroethane, these calculations would allow for the assessment of its thermodynamic stability. The bond dissociation energies could also be calculated to predict the likelihood of different chemical bonds breaking under various conditions.

Computational Design Principles for Halogenated Nitro Systems

The design of novel halogenated nitro systems, including derivatives of 2-Chloro-2-fluoro-nitroethane, is increasingly guided by computational principles aimed at optimizing desired properties, such as energy content, stability, and sensitivity. dtic.mil Computational chemistry serves as a virtual laboratory, enabling the in silico design and screening of candidate molecules before their synthesis, thus saving time and resources. frontiersin.org

A primary goal in the computational design of these systems is to establish clear structure-property relationships. researchgate.net By systematically modifying the molecular structure—for example, by changing the number and type of halogen substituents or altering the carbon backbone—and calculating the resulting properties, researchers can identify key structural motifs that lead to desired outcomes.

Key Computational Design Strategies:

Energetic Performance Prediction: A critical aspect of designing energetic materials is the accurate prediction of their performance metrics. Computational methods are used to calculate fundamental properties such as the heat of formation (ΔHf), crystal density (ρ), detonation velocity (D), and detonation pressure (P). researchgate.net Quantum mechanical calculations can provide gas-phase heats of formation, which can then be used in conjunction with methods to estimate solid-state properties. frontiersin.org

Sensitivity Analysis: A major challenge in designing energetic materials is balancing high performance with low sensitivity to stimuli like impact, spark, and friction. Computational models can help in understanding the factors that govern sensitivity. For instance, analysis of the bond dissociation energies within a molecule can identify the weakest chemical bond, which is often the trigger for decomposition. frontiersin.org The "trigger linkage" in many nitro compounds is the C-NO2 bond. frontiersin.org By calculating the bond dissociation energy for this and other bonds in molecules like 2-Chloro-2-fluoro-nitroethane, chemists can assess its likely stability.

High-Throughput Screening: Modern computational power allows for the high-throughput screening of large libraries of virtual compounds. morressier.com By creating a database of related halogenated nitroalkanes and calculating their key properties, machine learning models can be trained to predict the performance and sensitivity of new, unsynthesized molecules. mdpi.com This data-driven approach accelerates the discovery of promising new materials.

The table below illustrates the types of data that can be generated through computational studies to guide the design of halogenated nitro systems. The values are hypothetical and representative of what would be calculated for a molecule like 2-Chloro-2-fluoro-nitroethane using established computational methods.

| Calculated Property | Computational Method | Predicted Value | Significance in Design |

|---|---|---|---|

| Gas-Phase Heat of Formation (ΔHf) | G4 Theory | -150.5 kJ/mol | Indicates the energy content of the molecule. |

| Crystal Density (ρ) | DFT with Packing Prediction | 1.75 g/cm³ | A key factor in determining detonation performance. |

| C-NO₂ Bond Dissociation Energy | B3LYP/6-311++G(d,p) | 240 kJ/mol | Helps to assess the thermal stability and sensitivity. |

| Dipole Moment | MP2/aug-cc-pVTZ | 3.8 D | Influences intermolecular interactions and crystal packing. |

Advanced Analytical Methodologies for Research on 2 Chloro 2 Fluoro Nitroethane and Its Reaction Products

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for probing the molecular structure, bonding, and conformational landscape of 2-Chloro-2-fluoro-nitroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and monitoring chemical reactions in real-time. asahilab.co.jpdigitellinc.com For 2-Chloro-2-fluoro-nitroethane, ¹H, ¹³C, ¹⁹F, and ¹⁴N NMR would provide a wealth of structural information.

Reaction Monitoring: The progress of reactions involving 2-Chloro-2-fluoro-nitroethane, such as nucleophilic substitution or elimination, can be monitored by acquiring NMR spectra at successive time points. nih.gov Changes in the concentration of reactants, intermediates, and products are quantified by integrating the corresponding signals, allowing for the determination of reaction kinetics. asahilab.co.jp For instance, the disappearance of the methine proton signal of 2-Chloro-2-fluoro-nitroethane and the appearance of new signals corresponding to a product could be tracked over time.

Stereochemical Assignment: Due to the chiral center at the second carbon, 2-Chloro-2-fluoro-nitroethane exists as a pair of enantiomers. NMR spectroscopy, particularly when using chiral solvating agents or chiral derivatizing agents, can be used to distinguish between these enantiomers or diastereomers formed in a reaction. The different chemical environments experienced by the nuclei in diastereomeric complexes result in separate signals in the NMR spectrum. Furthermore, nuclear Overhauser effect (NOE) experiments can help establish the relative stereochemistry in reaction products by identifying protons that are close in space. Analysis of coupling constants, such as the ³J(H-F) and ³J(H-H) values, provides critical information about the dihedral angles between adjacent atoms, aiding in the assignment of relative configuration.

Table 1: Hypothetical ¹H NMR Data for Reaction Monitoring of a Substitution Reaction of 2-Chloro-2-fluoro-nitroethane

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2-Chloro-2-fluoro-nitroethane | -CH₂NO₂ | 4.8 - 5.0 | d | J(H-F) = 48 |

| -CH₂Cl | 3.8 - 4.0 | d | J(H-F) = 15 | |

| Product (e.g., 2-Azido-2-fluoro-nitroethane) | -CH₂NO₂ | 4.9 - 5.1 | d | J(H-F) = 47 |

| -CH₂N₃ | 3.5 - 3.7 | d | J(H-F) = 18 |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Conformational and Electronic Structure Studies

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.comthermofisher.com These methods are highly sensitive to changes in molecular structure, bonding, and symmetry, making them ideal for studying the conformational isomers (rotamers) of 2-Chloro-2-fluoro-nitroethane.

Conformational Studies: Rotation around the C-C single bond in 2-Chloro-2-fluoro-nitroethane gives rise to different conformers, such as gauche and anti forms. hku.hk Each conformer has a unique set of vibrational frequencies. By comparing experimental spectra with those predicted by theoretical calculations (e.g., Density Functional Theory, DFT), the vibrational bands corresponding to each conformer can be assigned. nih.govnih.gov Variable-temperature studies can also be employed; as the temperature is lowered, the equilibrium often shifts to favor the most stable conformer, leading to changes in the relative intensities of the corresponding spectral bands.

Electronic Structure Analysis: The vibrational frequencies of specific functional groups are sensitive to the electronic environment. For 2-Chloro-2-fluoro-nitroethane, the stretching frequencies of the C-Cl, C-F, and N-O bonds provide insight into the electronic effects of the substituents. For example, the high electronegativity of the fluorine and chlorine atoms, as well as the strong electron-withdrawing nature of the nitro group, will influence the bond strengths and, consequently, the positions of their characteristic vibrational bands. The symmetric and asymmetric stretching modes of the NO₂ group, typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively, are particularly informative.

Table 2: Characteristic Calculated Vibrational Frequencies (cm⁻¹) for a Conformer of 2-Chloro-2-fluoro-nitroethane

| Vibrational Mode | FT-IR Activity | FT-Raman Activity | Expected Wavenumber (cm⁻¹) |

| NO₂ asymmetric stretch | Strong | Weak | ~1570 |

| NO₂ symmetric stretch | Strong | Medium | ~1380 |

| C-F stretch | Strong | Weak | ~1100 |

| C-Cl stretch | Medium | Strong | ~750 |

| C-C stretch | Weak | Medium | ~900 |

X-ray Crystallography for Absolute Configuration and Intermediate Characterization

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules.

Absolute Configuration: To determine the absolute configuration (R or S) of an enantiomer of 2-Chloro-2-fluoro-nitroethane, it is necessary to grow a suitable single crystal of the compound or a derivative containing a heavy atom. The diffraction pattern produced when X-rays are passed through the crystal allows for the construction of an electron density map, which reveals the precise location of each atom. libretexts.org By analyzing the anomalous dispersion of the X-rays, the absolute stereochemistry can be unambiguously assigned.

Intermediate Characterization: In certain cases, reaction intermediates may be stable enough to be crystallized and studied by X-ray diffraction. This can provide invaluable, direct evidence for a proposed reaction mechanism. While highly reactive intermediates of 2-Chloro-2-fluoro-nitroethane reactions might be too transient to crystallize, the characterization of stable precursor complexes or isolable byproducts can offer significant mechanistic insights. researchgate.net

Chromatographic Techniques for Reaction Mixture Analysis and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for analyzing the composition of complex reaction mixtures and for isolating pure products.

High-Performance Liquid Chromatography (HPLC) for Kinetic and Enantiomeric Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. bridgewater.edu

Kinetic Assessment: HPLC is an excellent tool for monitoring reaction kinetics. bridgewater.edu Aliquots can be taken from a reaction mixture at various times, and the reaction can be quenched before analysis. The concentrations of reactants and products are determined by separating the components on an appropriate HPLC column and measuring their response with a detector (e.g., UV-Vis). Plotting concentration versus time allows for the determination of the reaction rate and order.

Enantiomeric Purity Assessment: Determining the enantiomeric excess (ee) of a chiral product is critical in asymmetric synthesis. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov The two enantiomers of a chiral compound, such as a product derived from 2-Chloro-2-fluoro-nitroethane, interact differently with the CSP, leading to different retention times and their separation into two distinct peaks. nih.govresearchgate.net The ratio of the areas of these peaks is used to calculate the enantiomeric purity.

Table 3: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Purity (%) |

| (R)-enantiomer | 8.54 | 152800 | 95.0 |

| (S)-enantiomer | 9.72 | 7950 | 5.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like 2-Chloro-2-fluoro-nitroethane and its derivatives.

Product Identification: In GC-MS, the components of a reaction mixture are first vaporized and separated based on their boiling points and interactions with the stationary phase of a GC column. publisso.de As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. This mass spectrum allows for the identification of unknown products by comparison with spectral libraries or through detailed fragmentation analysis. researchgate.net The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification.

Purity Analysis: The gas chromatogram provides information about the purity of a sample. The area of each peak in the chromatogram is proportional to the amount of the corresponding compound present in the mixture. This allows for the quantitative determination of the purity of an isolated product and the relative amounts of any byproducts or remaining starting materials. publisso.de

Future Research Horizons in 2-Chloro-2-fluoro-nitroethane Chemistry

The unique structural attributes of 2-Chloro-2-fluoro-nitroethane, characterized by the convergence of a nitro group and two distinct halogen atoms on a single carbon center, position it as a compound of significant interest for future chemical exploration. Its potential as a versatile building block and a subject for fundamental studies opens up numerous avenues for research. This article explores prospective research directions and unexplored pathways in the chemistry of 2-Chloro-2-fluoro-nitroethane.

Q & A

What are the established synthetic routes for 2-Chloro-2-fluoro-nitroethane, and how can reaction conditions be optimized for higher yields?

Answer:

Synthesis of halogenated nitroalkanes like 2-Chloro-2-fluoro-nitroethane typically involves nitration of halogenated precursors or halogen exchange reactions. For example:

- Fluorination/Chlorination : Reacting nitroethane derivatives with halogenating agents (e.g., ClF₃ or SF₄) under controlled conditions. Temperature and solvent polarity critically influence selectivity due to competing side reactions .

- Catalytic Optimization : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency. Reaction monitoring via GC or HPLC is recommended to track intermediate formation .

Key Factors : - Temperature : Maintain below 0°C to minimize decomposition.

- Solvent : Polar aprotic solvents (e.g., DCM) improve reagent solubility.

- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

How can spectroscopic and chromatographic methods be applied to characterize 2-Chloro-2-fluoro-nitroethane?

Answer:

- NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -120 to -150 ppm for CF groups). ¹H NMR resolves adjacent CH₂ groups (δ 4.0–5.0 ppm) .

- IR : Strong NO₂ asymmetric stretch (~1540 cm⁻¹) and C-F/C-Cl stretches (1000–1200 cm⁻¹) confirm functional groups .

- MS : Electron ionization (EI-MS) detects molecular ion clusters (m/z ≈ 143 [M⁺]) and fragment peaks (e.g., loss of NO₂ at m/z 97) .

- HPLC/GC : Use C18 columns (HPLC) or DB-5 capillary columns (GC) with flame ionization detection for purity assessment (>98% by area normalization) .

What safety protocols are recommended for handling 2-Chloro-2-fluoro-nitroethane in laboratory settings?

Answer:

- Toxicity : Acute exposure risks include respiratory irritation and CNS depression. Use fume hoods and PPE (nitrile gloves, goggles) .

- Storage : Store in amber glass under inert gas (N₂/Ar) at -20°C to prevent photodegradation or hydrolysis .

- Spill Management : Neutralize with alkaline solutions (e.g., 10% NaHCO₃) and absorb with vermiculite .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., boiling point, stability) of 2-Chloro-2-fluoro-nitroethane?

Answer:

Discrepancies often arise from impurities or measurement techniques. Mitigation strategies:

- Reproducibility : Cross-validate using standardized methods (e.g., NIST-recommended vapor pressure measurements) .

- Computational Validation : Compare experimental data with DFT-calculated properties (e.g., Gibbs free energy of formation) .

Example Table :

| Property | Reported Value A | Reported Value B | NIST Reference |

|---|---|---|---|

| Boiling Point (°C) | 78–82 | 85–88 | 83.5 (±0.5) |

| ΔHvap (kJ/mol) | 32.1 | 35.7 | 33.9 (±1.2) |

What advanced computational methods are suitable for studying the reactivity of 2-Chloro-2-fluoro-nitroethane in nucleophilic substitution reactions?

Answer:

- DFT Studies : Optimize transition states (e.g., B3LYP/6-311+G(d,p)) to analyze SN2 pathways. Solvent effects (PCM model) improve accuracy for polar media .

- Molecular Dynamics : Simulate collision dynamics to predict regioselectivity in fluorination/chlorination .

- QSPR Models : Corrate Hammett σ constants with reaction rates for nitro-group displacement .

How can 2-Chloro-2-fluoro-nitroethane be utilized as a precursor in multi-step organic syntheses?

Answer:

- Intermediate for Pharmaceuticals : Nitro reduction (H₂/Pd-C) yields amine derivatives for antimalarial or antiviral agents .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl scaffolds (catalyzed by Pd(PPh₃)₄) .

- Heterocycle Synthesis : Cyclocondensation with thioureas generates fluorinated thiazoles under microwave irradiation .

What analytical challenges arise in quantifying trace impurities in 2-Chloro-2-fluoro-nitroethane, and how can they be addressed?

Answer:

- Impurity Identification : By-products like 2-fluoro-nitroethane (from dechlorination) require GC-MS/MS with MRM transitions (e.g., m/z 143 → 97) .

- Limits of Detection (LOD) : Enhance sensitivity via derivatization (e.g., pentafluorobenzylation for ECD-GC) .

- Column Selection : Chiral columns (e.g., Cyclodextrin-based) separate enantiomeric impurities in fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.